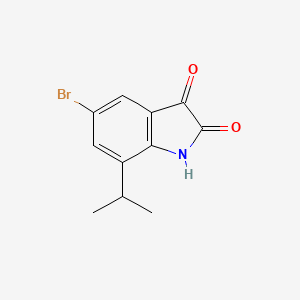

5-Bromo-7-isopropylindoline-2,3-dione

Übersicht

Beschreibung

5-Bromo-7-isopropylindoline-2,3-dione is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of a bromine atom and an isopropyl group in the structure of this compound makes it a unique compound with specific chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 5-Bromo-7-isopropylindoline-2,3-dione typically involves the bromination of indoline derivatives. One common method is the electrophilic bromination of 7-isopropylindoline-2,3-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Bromination and Halogenation Reactions

The bromine atom at the 5-position allows further electrophilic substitution or metal-catalyzed coupling reactions. While direct bromination of 7-isopropylindoline-2,3-dione is not explicitly documented, analogous bromination protocols for similar isatin derivatives provide insights:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Bromination of 7-methyl analog | Chloroform, bromine, 80°C, 24 h | 77% | |

| Bromination of 7-CF₃ analog | Acetic acid, bromine, 20°C, 48 h (under inert atmosphere) | 82–85% |

For 5-bromo-7-isopropylindoline-2,3-dione, bromination likely occurs at the 4- or 6-position under similar conditions, though regioselectivity may vary due to steric effects from the isopropyl group.

Condensation Reactions

The carbonyl groups at positions 2 and 3 participate in condensation reactions with nucleophiles. For example:

Thiosemicarbazone Formation

Reaction with thiosemicarbazide in ethanol under reflux forms thiosemicarbazone derivatives, a precursor to heterocyclic systems like thiazoles (Scheme 1):

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| 1-Benzyl-5-bromoindolin-2-one | Ethanol, reflux, 7 h | 69–81% |

This reaction is critical for synthesizing bioactive thiazol-2-ylhydrazineylideneisatin hybrids with anticancer potential .

Thiazole Ring Formation

α-Bromoketones react with thiosemicarbazones via regioselective [3+2] cyclization to form thiazole rings. For this compound, this could yield derivatives such as:

| Product | Conditions | Application | Source |

|---|---|---|---|

| Thiazol-2-ylhydrazineylideneisatin | Ethanol, reflux, α-bromoketone | Anticancer agents |

The reaction proceeds through sulfur nucleophilic attack on the α-bromo carbon, followed by cyclization .

Diazotization and Coupling Reactions

The carbonyl groups enable diazo coupling, as demonstrated in related brominated isatins:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Diazotization with tosylhydrazine | MeOH reflux, NaOH, THF | 28% |

This method generates diazo intermediates for further functionalization, albeit with moderate yields due to steric hindrance from the isopropyl group .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-7-isopropylindoline-2,3-dione has emerged as a promising candidate in the development of therapeutic agents:

- Anticancer Activity: Research indicates that indoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that derivatives display potent activity against various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer), with IC₅₀ values indicating effective inhibition of cell proliferation .

- Antimicrobial and Antiviral Properties: The compound has demonstrated potential as an antimicrobial agent, showing effectiveness against both Gram-positive and Gram-negative bacteria. Its derivatives have been evaluated for antiviral activities as well, showcasing promise in treating viral infections .

Biological Research

In biological studies, this compound serves multiple roles:

- Enzyme Inhibition: The compound is investigated for its ability to inhibit specific enzymes and proteins crucial for various biochemical pathways. This property makes it a valuable tool for understanding complex biological interactions .

- Cellular Mechanisms: It interacts with multiple receptors in cell biology, which can lead to advancements in drug development targeting these pathways.

Industrial Applications

The versatility of this compound extends to industrial applications:

- Synthesis of Advanced Materials: The compound is utilized as a building block for synthesizing more complex indoline derivatives that are essential in creating specialty chemicals and advanced materials.

- OLED Applications: It has been incorporated into the synthesis of iridium complexes for organic light-emitting diode (OLED) applications, demonstrating good solubility and stability in electronic materials.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of various indolin derivatives based on the 5-Bromo-7-isopropylindoline structure. The results indicated that specific modifications enhanced potency against MCF-7 cells, with some derivatives achieving IC₅₀ values as low as 2.93 μM. This highlights the potential for developing targeted therapies based on structural modifications of the indoline framework .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of compounds derived from this compound. The findings revealed substantial antibacterial activity comparable to standard antibiotics against various strains, suggesting its utility in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against MCF-7 and A-549 cell lines |

| Antimicrobial agents | Potent against Gram-positive and Gram-negative bacteria | |

| Biological Research | Enzyme inhibitors | Valuable for studying biochemical pathways |

| Cellular mechanisms | Interacts with multiple receptors | |

| Industrial Applications | Synthesis of advanced materials | Used in OLED technology |

Wirkmechanismus

The mechanism of action of 5-Bromo-7-isopropylindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and isopropyl group in the compound’s structure contribute to its binding affinity and specificity for these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-7-isopropylindoline-2,3-dione can be compared with other similar compounds, such as:

5-Bromo-7-methylindoline-2,3-dione: This compound has a methyl group instead of an isopropyl group, which can affect its chemical properties and biological activities.

5-Bromo-7-ethylindoline-2,3-dione: The presence of an ethyl group in this compound provides a different steric and electronic environment compared to the isopropyl group in this compound.

5-Bromo-7-phenylindoline-2,3-dione: The phenyl group in this compound introduces aromaticity, which can significantly influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted modifications and the development of derivatives with tailored activities for various applications.

Biologische Aktivität

5-Bromo-7-isopropylindoline-2,3-dione is a synthetic compound belonging to the indoline family, characterized by its unique molecular structure which includes a bromine atom at the 5-position and an isopropyl group at the 7-position. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science.

- Molecular Formula : C12H12BrN2O2

- Molecular Weight : 270.14 g/mol

- Melting Point : 190-192 °C

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with various biomolecules, including proteins and nucleic acids. These interactions can influence cellular processes, making it a candidate for therapeutic applications.

The mechanism of action of this compound primarily involves:

- Binding to Target Proteins : It interacts with specific proteins involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for various biological functions, potentially leading to therapeutic effects against diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-7-methylindoline-2,3-dione | Methyl group instead of isopropyl | Different biological activity |

| 5-Bromo-7-ethylindoline-2,3-dione | Ethyl group instead of isopropyl | Altered solubility and reactivity |

| 5-Bromo-7-propylindoline-2,3-dione | Propyl group instead of isopropyl | Variability in pharmacokinetics |

| 5-Isopropylindoline-2,3-dione | No bromine substituent | Lacks halogen; different reactivity |

This table illustrates how variations in substituents can significantly impact the properties and potential applications of indoline derivatives.

Case Studies and Research Findings

- Antimycobacterial Activity : Recent studies have explored the potential of compounds related to this compound as inhibitors of Mycobacterium tuberculosis (Mtb). For instance, modifications in the indoline structure demonstrated varying degrees of inhibition against both replicating and non-replicating forms of Mtb. The compound's ability to inhibit DNA gyrase was particularly noted, indicating a potential pathway for therapeutic intervention against tuberculosis .

- Synthesis and Applications : The synthesis of this compound has been linked to the production of novel materials such as OLEDs (Organic Light Emitting Diodes). Its incorporation into iridium complexes has shown promising results in terms of stability and efficiency in electronic applications .

Potential Applications

The biological activities exhibited by this compound suggest several potential applications:

- Pharmaceutical Development : Its interaction with biomolecules positions it as a candidate for drug development targeting various diseases.

- Material Science : Its use in synthesizing advanced materials like OLEDs highlights its versatility beyond biological applications.

Eigenschaften

IUPAC Name |

5-bromo-7-propan-2-yl-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-5(2)7-3-6(12)4-8-9(7)13-11(15)10(8)14/h3-5H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUBYVFLEJSKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC2=C1NC(=O)C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849630-82-6 | |

| Record name | 5-bromo-7-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.